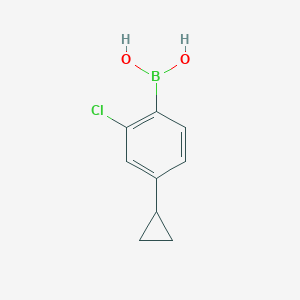

(2-Chloro-4-cyclopropylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-cyclopropylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZYXGCAGCYADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2CC2)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225175-17-5 | |

| Record name | (2-chloro-4-cyclopropylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 2 Chloro 4 Cyclopropylphenyl Boronic Acid

Established Synthetic Routes for Arylboronic Acids

Several robust methods are available for the synthesis of arylboronic acids, each with its own advantages and limitations.

Electrophilic Trapping of Arylmetal Intermediates

A traditional and widely used method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080) ester. The resulting boronate ester is then hydrolyzed to yield the desired boronic acid. The general scheme involves the formation of the arylmetal species from an aryl halide, followed by nucleophilic attack on the boron atom of the borate ester.

For instance, an aryl Grignard reagent, prepared by reacting an aryl bromide with magnesium metal, can be added to a solution of trimethyl borate at low temperatures. Subsequent acidic workup hydrolyzes the intermediate boronate ester to the arylboronic acid.

Lithium-Halogen Exchange Methodologies

Lithium-halogen exchange is a powerful technique for the preparation of aryllithium reagents, which can then be trapped with a boron electrophile. This method is particularly useful for aryl bromides and iodides and often proceeds rapidly at low temperatures. The exchange rate typically follows the trend I > Br > Cl. harvard.edu The resulting aryllithium species is highly reactive and readily attacks trialkyl borates to form the corresponding boronate esters. This method is advantageous when the direct formation of a Grignard reagent is difficult. The reaction is typically carried out using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium.

Transmetallation Strategies (e.g., from Arylsilanes and Arylstannanes)

Transmetallation offers another route to arylboronic acids, involving the exchange of an aryl group from a less electropositive metal or metalloid to a boron center. Arylsilanes and arylstannanes are common precursors for this transformation. The reaction of an arylsilane with a boron trihalide, such as boron tribromide, followed by hydrolysis, can yield the arylboronic acid. While effective, this method often requires harsher conditions compared to others and the toxicity of organotin compounds can be a drawback.

Transition Metal-Catalyzed Borylation of Aryl Halides and Pseudohalides

In recent decades, transition metal-catalyzed cross-coupling reactions have become a cornerstone of organic synthesis. The Miyaura borylation, a palladium-catalyzed reaction, allows for the direct synthesis of arylboronic esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method exhibits excellent functional group tolerance and is applicable to a wide range of substrates, including aryl chlorides. The catalytic cycle typically involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetallation with the diboron reagent and reductive elimination to afford the arylboronic ester.

Direct Aromatic C-H Borylation Approaches

Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of arylboronic esters. This approach avoids the need for pre-functionalized aryl halides. Iridium-catalyzed C-H borylation is a prominent example, where an iridium complex, often in conjunction with a bidentate phosphine (B1218219) or bipyridine ligand, catalyzes the reaction between an arene and a diboron reagent. researchgate.netnih.gov The regioselectivity of this reaction is primarily governed by steric factors, favoring borylation at the least hindered C-H bond.

Adaptations for Synthesizing Chlorinated and Cyclopropyl-Substituted Arylboronic Acids

The presence of both a chloro and a cyclopropyl (B3062369) substituent on the aromatic ring necessitates careful consideration of the chosen synthetic route and reaction conditions to achieve the desired product, (2-Chloro-4-cyclopropylphenyl)boronic acid.

For the synthesis of this specific compound, a plausible and efficient route starts from a pre-functionalized benzene derivative, such as 1-bromo-2-chloro-4-cyclopropylbenzene. This starting material can be subjected to lithium-halogen exchange . Due to the greater reactivity of the bromine atom compared to the chlorine atom in lithium-halogen exchange reactions, treatment with an alkyllithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) would selectively replace the bromine with lithium. The resulting aryllithium intermediate can then be trapped in situ with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent hydrolysis with an aqueous acid would then yield this compound.

Alternatively, transition metal-catalyzed borylation of 1-bromo-2-chloro-4-cyclopropylbenzene or 2-chloro-4-cyclopropyl-1-iodobenzene would be a viable strategy. A palladium catalyst, in the presence of a suitable ligand and a diboron reagent like bis(pinacolato)diboron, would selectively catalyze the cross-coupling at the more reactive carbon-halogen bond (I > Br > Cl). The resulting boronic ester can then be hydrolyzed to the final product.

The direct C-H borylation of 1-chloro-3-cyclopropylbenzene could also be envisioned. However, controlling the regioselectivity might be challenging. The iridium catalyst would likely direct the borylation to the positions least sterically hindered, which could lead to a mixture of isomers. The directing effects of the chloro and cyclopropyl groups would need to be carefully evaluated to predict the major product.

The synthesis of the cyclopropyl moiety on the aromatic ring itself is a separate synthetic challenge. One common approach is the palladium-catalyzed Suzuki-Miyaura coupling of a dihalo-substituted benzene with cyclopropylboronic acid, followed by the introduction of the second halogen and subsequent conversion to the boronic acid.

Below is a data table summarizing the key aspects of the adapted synthetic strategies.

| Synthetic Strategy | Starting Material Example | Key Reagents | Advantages | Potential Challenges |

| Lithium-Halogen Exchange | 1-Bromo-2-chloro-4-cyclopropylbenzene | n-BuLi, Triisopropyl borate, HCl (aq) | High regioselectivity, rapid reaction at low temperatures. | Requires strictly anhydrous conditions and low temperatures. |

| Transition Metal-Catalyzed Borylation | 1-Bromo-2-chloro-4-cyclopropylbenzene | Pd catalyst, ligand, B₂pin₂, base | Excellent functional group tolerance, milder conditions. | Catalyst cost and optimization of reaction conditions. |

| Direct C-H Borylation | 1-Chloro-3-cyclopropylbenzene | Ir catalyst, ligand, B₂pin₂ | Atom economical, avoids pre-functionalization. | Potential for mixture of regioisomers, catalyst sensitivity. |

Precursor Selection and Halogenation Considerations for 2-Chloro Substitution

The initial step in the synthesis of this compound is the selection of an appropriate precursor that allows for the regioselective introduction of the chloro and boronic acid groups. A common strategy involves starting with a dihalogenated benzene derivative, which provides handles for subsequent functionalization. For instance, 1-bromo-2-chloro-4-iodobenzene could serve as a versatile starting material.

The primary challenge in this step is to achieve the desired 2-chloro substitution pattern relative to the eventual boronic acid group. Direct chlorination of a phenylboronic acid precursor is often complicated by the directing effects of the boronic acid group, which can lead to a mixture of ortho, meta, and para isomers. Therefore, a more controlled approach is typically employed where the chlorine atom is incorporated early in the synthetic sequence.

One plausible route begins with a precursor where the positions for chlorination and borylation are pre-determined by other functional groups that can be selectively manipulated. The use of directing groups can be instrumental in achieving the desired regioselectivity during the chlorination step nih.gov.

Once a suitable chlorinated precursor is obtained, the next step is the introduction of the boronic acid moiety. A widely used method for the synthesis of arylboronic acids is the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by hydrolysis google.comnih.govchemicalbook.com. For example, the corresponding aryl bromide can be converted to a Grignard reagent, which then reacts with trimethyl borate.

| Precursor Example | Reagents for Borylation | Key Considerations |

| 1-Bromo-2-chlorobenzene | 1. Mg, THF 2. B(OMe)₃ 3. H₃O⁺ | Formation of the Grignard reagent is a critical step. |

| 2-Chloroiodobenzene | 1. n-BuLi, THF, -78°C 2. B(OMe)₃ 3. H₃O⁺ | Lithium-halogen exchange allows for low-temperature borylation. |

Introduction of the Cyclopropyl Moiety in the Para Position

With the 2-chloro-substituted phenylboronic acid precursor in hand, the next critical transformation is the introduction of the cyclopropyl group at the para position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose nih.govorganic-chemistry.orgresearchgate.net. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

In this specific synthesis, a precursor such as (2-chloro-4-bromophenyl)boronic acid or its corresponding boronate ester would be an ideal substrate. This allows for the selective coupling of the cyclopropyl group at the para position, taking advantage of the differential reactivity of the C-Br and C-Cl bonds, where the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions.

The choice of the cyclopropylating agent is also important. While cyclopropylboronic acid can be used, it is known to be somewhat unstable nih.govorganic-chemistry.org. A more stable and often more effective alternative is potassium cyclopropyltrifluoroborate nih.govorganic-chemistry.org.

The general reaction scheme for the Suzuki-Miyaura coupling is as follows:

Scheme 1: Suzuki-Miyaura Coupling for Cyclopropanation

The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis nih.govresearchgate.net.

| Aryl Halide Precursor | Cyclopropylating Agent | Catalyst System Example |

| (2-Chloro-4-bromophenyl)boronic acid pinacol ester | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂, XPhos |

| 2-Chloro-4-iodoaniline | Cyclopropylboronic acid | PdCl₂(dppf) |

Optimization of Reaction Conditions for Compound Specificity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction conditions for each step. Several key parameters must be considered to ensure the specificity of the desired compound and minimize the formation of byproducts.

Catalyst and Ligand Selection: For the Suzuki-Miyaura coupling, the choice of palladium catalyst and phosphine ligand is crucial organic-chemistry.org. For coupling with aryl chlorides, which are generally less reactive than bromides or iodides, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often effective organic-chemistry.org.

Base and Solvent: The selection of the base and solvent system is also critical for the efficiency of the cross-coupling reaction. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The solvent system often consists of a mixture of an organic solvent, such as dioxane or toluene, and water to facilitate the dissolution of the inorganic base.

Temperature and Reaction Time: The reaction temperature can significantly influence the rate and selectivity of the reaction. Lowering the temperature can sometimes suppress the formation of side products researchgate.net. The reaction time must be monitored to ensure complete conversion of the starting material without significant degradation of the product.

An example of reaction condition optimization for a Suzuki-Miyaura coupling is presented in the table below, based on typical findings for similar transformations.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition (Hypothetical) |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) | Pd(OAc)₂ |

| Ligand | - | P(t-Bu)₃ | - | XPhos |

| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | Dioxane/H₂O |

| Temperature | 100 °C | 80 °C | 110 °C | 90 °C |

| Yield (%) | 65 | 85 | 78 | >90 |

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of this compound.

Reactivity and Reaction Pathways of 2 Chloro 4 Cyclopropylphenyl Boronic Acid

Cross-Coupling Reactions

The primary application of (2-Chloro-4-cyclopropylphenyl)boronic acid in synthetic chemistry is its participation in cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in constructing complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals and materials science.

The Suzuki-Miyaura reaction is the most extensively documented cross-coupling pathway for this compound. This reaction involves a palladium catalyst to couple the boronic acid with an organic halide or pseudohalide. The catalytic cycle generally proceeds through three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

This compound has been successfully coupled with complex, sterically hindered heteroaryl halides. A notable example is its reaction with a quinoline-based bromide, specifically methyl (S)-3-(8-bromoquinolin-5-yl)-2-(tritylamino)propanoate, to form a key carbon-carbon bond in the synthesis of advanced molecular intermediates. princeton.edumdpi.com This demonstrates the reagent's utility in coupling with electron-deficient and sterically demanding heterocyclic systems, which are often challenging substrates in cross-coupling chemistry. The reaction's success with such a complex partner highlights the robustness of the Suzuki-Miyaura protocol for incorporating the 2-chloro-4-cyclopropylphenyl motif into elaborate structures. princeton.edumdpi.com

| Coupling Partner | Catalyst | Base | Solvent | Product Yield | Reference |

| Methyl (S)-3-(8-bromoquinolin-5-yl)-2-(tritylamino)propanoate | Bis(dibenzylideneacetone)palladium | Cesium carbonate | Not Specified | Not Specified | princeton.edumdpi.com |

The choice of ligand is critical in Suzuki-Miyaura coupling, as it influences the stability and reactivity of the palladium catalyst. For challenging substrates, such as those involving the coupling of aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands are often required to facilitate the difficult oxidative addition step. While specific ligand screening studies for this compound are not extensively detailed, documented syntheses have employed catalyst systems like Bis(dibenzylideneacetone)palladium, sometimes in the absence of a conventional external phosphine ligand. princeton.edumdpi.com In such cases, the dibenzylideneacetone (B150790) ligand itself or other species in the reaction mixture may stabilize the catalytic species. The successful coupling of this boronic acid, which itself contains a chloro-substituent, suggests that the electronic and steric properties of the palladium complex are finely tuned to overcome the challenges associated with the less reactive C-Cl bond. princeton.edumdpi.com The sensitivity of Suzuki-Miyaura couplings to ligand effects is well-established, where the appropriate ligand can dramatically improve reaction rates and yields. organic-chemistry.org

The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for the transmetalation step. It facilitates the formation of a more nucleophilic borate (B1201080) species [RB(OH)₃]⁻, which transfers its organic group to the palladium center more readily than the neutral boronic acid. youtube.com In documented applications of this compound, a strong inorganic base, Cesium carbonate (Cs₂CO₃), has been used effectively. princeton.edumdpi.com The choice of a strong base like cesium carbonate is common for difficult couplings, as the large, soft cesium cation can also play a role in accelerating the reaction rate. acs.org The efficiency of the reaction is highly dependent on the base's strength and its ability to promote the formation of the active borate intermediate without causing significant decomposition of the starting materials or products. researchgate.netresearchgate.net

More recently, green and sustainable solvent systems have gained attention. Deep Eutectic Solvents (DESs), which are mixtures of components that form a liquid with a lower melting point than the individual components, have emerged as promising media for Suzuki-Miyaura reactions. mdpi.comthieme-connect.dedntb.gov.uathieme-connect.deresearchgate.net For instance, a mixture of choline (B1196258) chloride and glycerol (B35011) can serve as an effective, biodegradable, and non-toxic solvent system, sometimes allowing the reaction to proceed efficiently without the need for additional ligands. thieme-connect.deresearchgate.net The application of such innovative solvent systems to reactions involving this compound could offer significant environmental and practical advantages.

While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals are also known to catalyze similar cross-coupling transformations. Nickel, being more earth-abundant and less expensive, is an attractive alternative and has been shown to be particularly effective for coupling with challenging substrates like aryl chlorides and phenol (B47542) derivatives. Rhodium-catalyzed reactions have also been developed, especially for asymmetric cross-couplings. However, in the reviewed scientific literature, the reactivity of this compound is predominantly documented in the context of palladium-catalyzed reactions. Specific examples of its use in cross-coupling reactions catalyzed by other transition metals such as nickel or rhodium are not widely reported, representing a potential area for future investigation.

Other Transition Metal-Catalyzed Cross-Couplings

Copper-Catalyzed Arylation and C-Heteroatom Bond Formation

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds. While extensive research exists for the copper-catalyzed coupling of various arylboronic acids, specific studies detailing the use of this compound in these transformations are not widely available.

Generally, these reactions, often referred to as Chan-Lam coupling reactions, involve the coupling of an arylboronic acid with a nucleophile such as an amine, alcohol, or thiol. organic-chemistry.orgwikipedia.org The reaction is typically promoted by a copper(II) salt, like copper(II) acetate, and can often be performed under mild, aerobic conditions. organic-chemistry.orgnih.gov The mechanism is thought to proceed through the formation of a copper-aryl intermediate, which then undergoes reductive elimination with the heteroatom nucleophile to form the desired product. wikipedia.org The presence of ligands can significantly influence the reaction's efficiency and scope. nih.gov The specific electronic and steric effects of the chloro and cyclopropyl (B3062369) substituents on this compound would be expected to modulate its reactivity profile in such couplings compared to simpler arylboronic acids.

Rhodium-Catalyzed Hydroarylation

Information regarding the specific participation of this compound in rhodium-catalyzed hydroarylation reactions is not detailed in the available literature. This reaction typically involves the addition of a C-H bond of an aromatic compound across an unsaturated C-C bond (alkene or alkyne). While rhodium catalysis is prominent in C-H activation and subsequent coupling reactions, specific protocols detailing the hydroarylation pathway with this particular boronic acid are not specified.

Chan-Lam, Stille, Sonogashira, and Lieberskind-Strogl Coupling Reactions

This compound serves as a potential coupling partner in several key palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.

Chan-Lam Coupling: As an extension of the C-heteroatom bond formation discussed previously, the Chan-Lam reaction facilitates the formation of aryl-nitrogen and aryl-oxygen bonds. wikipedia.org This copper-catalyzed method couples arylboronic acids with amines, amides, imides, alcohols, and phenols. organic-chemistry.org It is conducted under mild conditions, often at room temperature and open to the air, providing an advantage over some palladium-catalyzed methods. organic-chemistry.orgwikipedia.org

Stille and Sonogashira Coupling: While this compound is primarily used in Suzuki-Miyaura coupling, the aryl halide counterpart, 1-bromo-2-chloro-4-cyclopropylbenzene, would be the typical substrate for Stille (with organostannanes) and Sonogashira (with terminal alkynes) reactions. In a reverse scenario, if this compound were used in an "inverse Sonogashira" reaction, it would couple with an iodoalkyne, though this is a less common transformation.

Liebeskind-Srogl Coupling: This reaction is a palladium-catalyzed, copper(I)-mediated cross-coupling that forms carbon-carbon bonds from a thioester and a boronic acid under neutral conditions. wikipedia.orgnih.gov It is particularly valuable for synthesizing ketones. nih.govresearchgate.net The reaction is known for its tolerance of various functional groups and for proceeding under non-basic conditions, which can be advantageous for sensitive substrates. wikipedia.orgrsc.org The utility of this compound in this context would allow for the synthesis of complex ketones bearing the 2-chloro-4-cyclopropylphenyl moiety. The reaction's efficiency can be dependent on the electronic properties of the boronic acid. nih.gov

| Coupling Reaction | Typical Partners | Catalyst System | Key Feature |

| Chan-Lam | Boronic Acid + Amine/Alcohol | Copper (e.g., Cu(OAc)₂) | C-N/C-O bond formation, mild/aerobic conditions. organic-chemistry.orgwikipedia.org |

| Stille | Organostannane + Aryl/Vinyl Halide | Palladium (e.g., Pd(PPh₃)₄) | C-C bond formation, tolerant of many functional groups. |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium/Copper | C(sp²)-C(sp) bond formation. |

| Liebeskind-Srogl | Boronic Acid + Thioester | Palladium/Copper | Ketone synthesis under neutral conditions. wikipedia.orgnih.gov |

Transition-Metal-Free Organic Transformations

In an effort to develop more sustainable and cost-effective synthetic methods, transition-metal-free reactions involving organoboron compounds have gained significant attention.

Conjugate Addition Reactions

Transition-metal-free conjugate additions of arylboronic acids to α,β-unsaturated carbonyl compounds offer a direct route to β-arylated ketones, esters, and amides. scilit.comorganic-chemistry.org These reactions can be promoted by various catalysts or reagents. While specific examples using this compound are not explicitly documented, arylboronic acids in general can add to electron-deficient alkenes. The reaction's success often depends on the activation of the boronic acid to enhance its nucleophilicity.

Reactions with Diazo Compounds and N-Sulfonylhydrazones for C(sp³)-C Bond Formation

The metal-free reaction between boronic acids and diazo compounds, often generated in situ from N-sulfonylhydrazones, has emerged as a powerful method for C(sp³)-C bond formation. nih.gov This process typically involves the formation of a diazoalkane from an N-sulfonylhydrazone under basic conditions, which then reacts with the boronic acid. chemrxiv.org This is followed by a 1,2-migration and loss of nitrogen gas to form a new C-C bond and a C-B bond on the same carbon atom. chemrxiv.org

Subsequent treatment can lead to the protodeboronated product, effectively achieving a reductive coupling of the boronic acid and the carbonyl precursor of the hydrazone. nih.gov The use of photochemistry can enable these reactions under milder conditions, preventing the undesired protodeboronation of the boronic acid intermediate. nih.gov While the reaction of 4-chlorophenyl boronic acid has been studied, indicating that electron-withdrawing groups are tolerated, specific data for this compound is needed to fully assess its reactivity in this transformation. nih.gov

Iterative C-C Bond-Forming Sequences

Iterative cross-coupling strategies allow for the controlled, sequential formation of multiple C-C bonds to rapidly build molecular complexity. A key approach involves the use of bifunctional building blocks, such as haloarylboronic acids or their derivatives like MIDA (N-methyliminodiacetic acid) boronates. nih.gov The MIDA group acts as a protecting group for the boronic acid, allowing for a selective cross-coupling reaction at the halogenated site. Following the coupling, the MIDA group can be removed to liberate the boronic acid, which can then participate in a subsequent coupling reaction. nih.gov

This iterative process enables the programmed assembly of complex organic molecules. While this methodology is powerful, its application using this compound would first require its conversion into a suitable bifunctional derivative, for example, by introducing an additional halogen or a protected boronic acid functionality at another position on the aromatic ring.

Ipso-Hydroxylation to Substituted Phenols

The conversion of arylboronic acids to the corresponding phenols, known as ipso-hydroxylation, is a synthetically valuable transformation that replaces a carbon-boron bond with a carbon-oxygen bond. This reaction provides a mild and efficient route to phenols, which are crucial intermediates and final products in pharmaceuticals, agrochemicals, and polymers. researchgate.netnih.gov The ipso-hydroxylation of this compound would yield 2-Chloro-4-cyclopropylphenol, a potentially valuable substituted phenol derivative.

The reaction is typically achieved using an oxidizing agent, which facilitates the cleavage of the C–B bond. nih.gov A variety of oxidants have been successfully employed for this purpose, ranging from common reagents like hydrogen peroxide to more complex systems. The choice of oxidant and reaction conditions can be tailored based on the substrate's functional group tolerance and desired reaction rate.

The generally accepted mechanism for ipso-hydroxylation, particularly with peroxide-based oxidants, involves the nucleophilic attack of a peroxy species on the electrophilic boron atom of the arylboronic acid. This forms a boronate intermediate. Subsequently, a 1,2-migratory rearrangement occurs, where the aryl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide (B78521) leaving group and forming a boronate ester. The final step is the hydrolysis of this ester to afford the desired phenol and boric acid.

Key findings from research into this reaction include:

Hydrogen Peroxide (H₂O₂) : Often used in an alkaline medium, H₂O₂ is a classic and effective oxidant for this transformation. nih.gov The base deprotonates the H₂O₂ to form the more nucleophilic hydroperoxide anion (HOO⁻), which initiates the reaction. nih.gov Solid H₂O₂ complexes, such as those with polyvinylpyrrolidone (B124986) (PVP), have also been developed to enhance efficiency and ease of handling. nih.gov

Sodium Perborate (SPB) : This reagent serves as a convenient and safe solid source of hydrogen peroxide. It can effect the hydroxylation in water or even under solvent-free conditions, offering a green chemistry approach. nih.govrsc.org Studies have shown this reaction to be exothermic and proceed via a nucleophilic attack mechanism, with experiments using radical scavengers indicating that a radical pathway is not involved. nih.gov

N-Oxides : Tertiary amine N-oxides have been demonstrated as mild and rapid reagents for ipso-hydroxylation. This method shows broad functional group tolerance, even with sensitive groups like aldehydes or halogens that might not be compatible with stronger oxidants or transition-metal catalysis. nih.gov

Metal-Free and Catalyst-Free Conditions : Significant progress has been made in developing protocols that avoid the use of transition metals. nih.govacs.org Oxidants such as Oxone®, m-chloroperoxybenzoic acid (mCPBA), and diacetoxyiodobenzene (B1259982) have been used effectively under metal-free conditions. nih.govacs.org These methods enhance the sustainability and cost-effectiveness of the process. acs.org

The reaction is generally compatible with a wide range of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. nih.govacs.org For this compound, the presence of the chloro and cyclopropyl groups is not expected to impede the reaction, and high yields of the corresponding phenol can be anticipated under appropriate conditions.

| Oxidant/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / Base | Aqueous or alcoholic solvent, often with NaOH or other bases. | Classic, cost-effective method. | nih.gov |

| Sodium Perborate (SPB) | Water as solvent or solvent-free grinding. | Green, safe, and efficient; catalyst-free. | nih.gov |

| Tertiary Amine N-Oxides | Mild, rapid reaction at room temperature. | High functional group tolerance (e.g., aldehydes, iodides). | nih.gov |

| Diacetoxyiodobenzene | Metal-free, photocatalyst-free, and light-free conditions. | Good functional group compatibility and high conversion efficiency. | acs.org |

| Oxone® | Aqueous or mixed solvent systems. | Effective metal-free oxidant. | acs.org |

Chelation-Assisted Reactivity of Ortho-Substituted Arylboronic Acids (considering 2-Chloro substituent)

The reactivity of arylboronic acids can be significantly influenced by the presence of substituents at the ortho position relative to the boronic acid group. In the case of this compound, the ortho-chloro substituent plays a critical role in modulating its chemical behavior, particularly in reactions that can proceed via a chelation-assisted pathway.

Chelation involves the formation of a cyclic complex between a metal catalyst and a substrate that contains a directing group. This directing group, often containing a heteroatom like oxygen or nitrogen, coordinates to the metal center, holding it in close proximity to a specific C-H or C-B bond. This proximity effect can lead to enhanced reactivity and selectivity (regio- and stereoselectivity) in various cross-coupling and C-H activation reactions. chemistryviews.org

For an ortho-substituted arylboronic acid, the substituent itself can act as a directing group if it possesses a lone pair of electrons. However, the ortho-chloro substituent in this compound has a dual influence:

Steric Hindrance : The chlorine atom is relatively bulky and its presence next to the boronic acid moiety can sterically hinder the approach of reagents or catalysts. This can sometimes slow down or inhibit reactions, such as Suzuki-Miyaura cross-couplings, compared to its meta or para isomers. researchgate.net In some enantioselective reactions, ortho-substituted boronic acids have been observed to yield different products or lower yields compared to other isomers. nih.gov

Electronic Effects & Potential Chelation : While chlorine is not a classic strong chelating group, its lone pairs can engage in weak coordination with a metal center under certain catalytic conditions. This interaction can pre-organize the substrate in the transition state, influencing the course of the reaction. For instance, in nickel-catalyzed C-N cross-coupling reactions, the presence of a coordinating group on the coupling partner is crucial for reactivity. researcher.life Although the chloro group is a weak coordinator, its electronic influence is significant. As an electron-withdrawing group, it increases the electrophilicity of the boron atom, which can affect transmetalation rates in catalytic cycles. The acidity of the boronic acid is also affected by the substituent's position, with ortho isomers often showing different pKa values compared to their meta and para counterparts due to a combination of electronic and steric effects. researchgate.netacs.org

In the context of directed C-H activation, a catalyst can be directed by a functional group to selectively functionalize a nearby C-H bond. While the chloro group itself is not typically used as a primary directing group, its presence modifies the electronic environment and can influence the outcome of reactions directed by other groups on the molecule or a coupling partner. For example, in palladium-catalyzed C-H arylations of thienyl thioamides, a chelating thioamide group directs the catalyst, and the electronic properties of the arylboronic acid coupling partner are crucial for success. chemistryviews.org

The table below summarizes the potential effects of the ortho-chloro substituent on the reactivity of this compound in chelation-assisted or sterically sensitive reactions.

| Effect | Description | Potential Impact on Reactivity |

|---|---|---|

| Steric Hindrance | The chlorine atom physically blocks the space around the boronic acid group. | May decrease reaction rates in cross-coupling reactions by impeding catalyst approach or transmetalation. Can lead to lower yields or require more forcing conditions. researchgate.net |

| Electronic Withdrawal | The electronegative chlorine atom withdraws electron density from the aromatic ring and the boron atom. | Increases the Lewis acidity of the boron atom, which can alter the stability of boronate complexes and affect transmetalation rates. acs.org |

| Weak Chelation/Coordination | The lone pairs on the chlorine atom can weakly interact with a transition metal catalyst center. | May influence the geometry of the transition state, potentially affecting regioselectivity or reaction pathways, though this effect is generally weaker than for stronger directing groups (e.g., amides, pyridines). researcher.life |

| Modified Acidity (pKa) | The combination of steric and electronic effects alters the acidity of the boronic acid. | Affects the equilibrium between the neutral boronic acid and the anionic boronate form in solution, which is critical for many catalytic cycles. researchgate.net |

Catalysis and Mechanistic Investigations Involving Arylboronic Acids

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands as a cornerstone of carbon-carbon bond formation. wikipedia.org The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Intermediates in these cycles have been characterized through spectroscopic analyses and, in some cases, isolation. libretexts.org

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal center, typically a Pd(0) complex. wikipedia.orglibretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. wikipedia.org The process increases the oxidation state and coordination number of the metal center. acs.org For aryl halides, the reactivity generally follows the order of I > OTf > Br > Cl, with oxidative addition often being the rate-determining step of the catalytic cycle. libretexts.org

The mechanism of oxidative addition can vary. A three-centered concerted mechanism is often proposed for aryl halides reacting with palladium complexes bearing traditional monodentate phosphine (B1218219) ligands. acs.org However, a more polar, nucleophilic displacement (SNAr-like) mechanism is also possible, where the palladium complex does not significantly interact with the leaving group. acs.orgchemrxiv.org The choice of ligand and the electronic properties of the aryl halide can influence the operative pathway. acs.orgnih.gov For instance, electron-rich and sterically demanding phosphine ligands can enhance the nucleophilicity of the Pd(0) center, thereby lowering the activation energy for oxidative addition. nih.gov

Table 1: Key Features of Oxidative Addition in Suzuki-Miyaura Coupling

| Feature | Description |

| Reactants | Pd(0) catalyst, Aryl halide (e.g., Aryl-X where X = I, Br, Cl) |

| Product | Arylpalladium(II) halide complex (Ar-Pd(II)-X) |

| Change in Pd Center | Oxidation state: 0 to +II; Coordination number increases |

| Common Mechanisms | Concerted, Nucleophilic Displacement (SNAr-like) |

| Rate-Determining Step | Often the rate-determining step of the overall catalytic cycle. libretexts.org |

Ligand substitution is a fundamental process in organometallic chemistry and plays a crucial role in catalysis. acs.orgacs.org In the context of palladium-catalyzed cross-coupling, the nature of the ligands coordinated to the palladium center profoundly influences the catalyst's reactivity, stability, and selectivity. nih.govrsc.org The substitution of labile ligands, such as cyclooctadiene or dibenzylideneacetone (B150790), with more robust ligands like phosphines or N-heterocyclic carbenes (NHCs) is a common strategy for generating active catalysts. wikipedia.org

Ligand substitution at square-planar Pd(II) complexes, which are formed after oxidative addition, typically proceeds through an associative mechanism. acs.org This involves the attack of an incoming nucleophile (the new ligand) on the metal center. acs.org The steric and electronic properties of both the ancillary ligands already present and the incoming ligand dictate the rate and feasibility of this process. nih.gov For example, the steric bulk of ligands can facilitate the formation of the catalytically active monoligated Pd(0) species, which is often the active species in oxidative addition. nih.gov

Transmetalation is the key step where the organic group from the boron reagent, such as (2-Chloro-4-cyclopropylphenyl)boronic acid, is transferred to the palladium(II) center. libretexts.orgrsc.org This process typically requires the presence of a base to activate the boronic acid. wikipedia.org The exact mechanism of transmetalation has been a subject of extensive investigation, with two primary pathways being widely considered. researchgate.net

One proposed pathway involves the reaction of a palladium hydroxo complex with the neutral boronic acid. researchgate.net The other involves the reaction of a palladium halide complex with an anionic "ate" complex (a boronate), which is formed by the reaction of the boronic acid with the base. researchgate.net Recent studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the palladium hydroxo complex and the boronic acid is kinetically more favorable. researchgate.net

Low-temperature NMR spectroscopy has been instrumental in identifying pre-transmetalation intermediates. illinois.edu These studies have revealed the existence of species with Pd-O-B linkages. illinois.eduresearchgate.net Two distinct types of intermediates have been characterized: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. illinois.edu Both of these intermediates can proceed to transfer the aryl group from boron to palladium. illinois.edu

Table 2: Proposed Intermediates in the Transmetalation Step

| Intermediate | Description | Key Feature |

| Arylpalladium(II) Hydroxo Complex | Formed by the reaction of the arylpalladium(II) halide complex with a base. | Reacts directly with the neutral arylboronic acid. |

| Arylboronate ("ate") Complex | Formed by the addition of a base (e.g., OH⁻) to the arylboronic acid. | A more nucleophilic boron species that can react with the arylpalladium(II) halide complex. |

| Pre-transmetalation Intermediates | Complexes containing a Pd-O-B linkage, formed from the association of the palladium and boron species. illinois.eduresearchgate.net | Can be tricoordinate (from boronic acid) or tetracoordinate (from boronate). illinois.edu |

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled on the palladium(II) center are expelled to form the new carbon-carbon bond, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org This process is favored when the newly formed bond is strong. acs.org For reductive elimination to occur, the two organic groups must be cis to each other in the coordination sphere of the metal. libretexts.org

The rate of reductive elimination can be influenced by several factors, including the steric bulk and electronic properties of the ancillary ligands and the nature of the organic groups being coupled. acs.orgnih.govnih.gov For instance, reductive elimination from three-coordinate arylpalladium(II) halide complexes has been observed to be faster than from related four-coordinate complexes. acs.org Interestingly, while electron-withdrawing groups on the aryl ligand often accelerate C-C bond forming reductive elimination, the opposite trend has been observed for the reductive elimination of arylnitriles from arylpalladium(II) cyanide complexes. nih.gov

Mechanistic Probes for Metal-Free Reactions

While transition metal catalysis dominates the applications of arylboronic acids, there is growing interest in their use in metal-free reactions. In these transformations, arylboronic acids can serve as precursors to aryl radicals.

Arylboronic acids can be induced to form aryl radicals through oxidative carbon-boron bond cleavage. rsc.org This transformation can be achieved using various catalytic systems, such as manganese(III) acetate, or a combination of a silver(I) salt and a persulfate oxidant (e.g., potassium persulfate, K₂S₂O₈). rsc.orgnih.gov The generated aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including additions to aromatic systems and cyclizations. nih.gov

The mechanism is thought to involve the generation of a sulfate radical anion (SO₄•⁻) from the decomposition of persulfate, often mediated by a metal cation like Ag(I). nih.govnih.gov The sulfate radical then attacks the boronic acid, leading to the homolytic cleavage of the carbon-boron bond to produce the aryl radical. nih.gov These radical-based methods offer a valuable alternative to traditional methods for generating aryl radicals, such as from diazonium salts, as they often proceed under milder conditions and use more stable and readily available starting materials. nih.gov

Organocatalytic Activation of Substrates

Arylboronic acids, including this compound, function as effective organocatalysts, particularly in reactions involving the activation of hydroxyl groups. researchgate.netscholaris.ca Unlike many traditional metal-based catalysts, boronic acid catalysis often proceeds under mild conditions, offering a valuable alternative that can circumvent the need for stoichiometric activating reagents that generate significant waste. scholaris.carsc.org The catalytic activity of arylboronic acids stems from their ability to reversibly form covalent bonds with hydroxyl-containing substrates, thereby activating them for subsequent transformations. scholaris.ca This activation can manifest in several ways, including enhancing the electrophilicity of the substrate or, in the case of diols, increasing their nucleophilicity. rsc.org

Research has demonstrated that the catalytic reactivity of arylboronic acids can be influenced by their electronic and steric properties, such as the presence of ortho-substituents. scholaris.ca For instance, electron-deficient arylboronic acids exhibit higher Lewis acidity, which can enhance their ability to polarize C–O bonds in alcohol substrates. scholaris.ca The catalytic cycle typically involves the formation of a boronate ester intermediate, which then facilitates the desired chemical transformation, followed by the release of the product and regeneration of the boronic acid catalyst. This mode of activation has been successfully applied to a variety of reactions, including Friedel-Crafts alkylations and allylations. scholaris.caresearchgate.net

Recent investigations have also highlighted that the catalytic mode of boronic acids can involve Brønsted acid and dual hydrogen-bond donor catalysis, particularly when used in conjunction with specific solvents like hexafluoroisopropanol. nih.gov This suggests a multifaceted role for arylboronic acids in substrate activation, where they can operate through different mechanistic pathways depending on the reaction conditions and substrates involved. nih.gov

Role of Boronic Acid in Activation and Intermediate Formation

The central role of this compound in catalysis is its ability to form key intermediates that activate substrates for further reaction. This activation is primarily achieved through the formation of boronate esters and the inherent Lewis acidity of the boron center.

A fundamental step in boronic acid catalysis is the formation of boronate esters through a condensation reaction with hydroxyl groups of the substrate, such as alcohols or diols. researchgate.netsigmaaldrich.com This reaction is reversible and allows for the transient activation of the substrate. scholaris.ca The formation of a cyclic boronate ester with a diol, for example, can alter the reactivity of the diol, making it more nucleophilic. rsc.org

Under basic conditions, boronic acids can form anionic "ate" complexes, such as [R-B(OH)₃]⁻. rsc.org The formation of these tetrahedral boronate anions increases the electron density on the oxygen atoms, which can enhance their nucleophilicity. nih.gov This is a key principle in activating diols and saccharides towards electrophiles. rsc.org The stability and reactivity of these boronate esters and anions are crucial for the efficiency of the catalytic cycle.

Below is an illustrative table of boronate ester and anion formation:

| Reactant 1 | Reactant 2 (Substrate) | Intermediate | Activation Mode |

| This compound | Alcohol | Acyclic Boronate Ester | Electrophilic activation of the alcohol |

| This compound | Diol | Cyclic Boronate Ester | Nucleophilic activation of the diol |

| This compound | Hydroxyl Group (in base) | Boronate Anion [ArB(OH)₃]⁻ | Increased nucleophilicity |

Boronic Acid Catalysis (BAC) has become a versatile strategy for the direct functionalization of hydroxyl groups in molecules like carboxylic acids, alcohols, and oximes. scholaris.ca This approach avoids the often harsh and wasteful pre-functionalization steps typically required in organic synthesis. rsc.org

In the activation of alcohols, the boronic acid catalyst can polarize the C–O bond, facilitating its cleavage and the formation of a carbocation intermediate. scholaris.carsc.org This carbocation can then be trapped by a variety of nucleophiles. rsc.org For carboxylic acids, the formation of an acyloxyboronate intermediate enhances the electrophilicity of the carbonyl group, promoting reactions such as amidation. rsc.org

The activation of diols proceeds through a different mechanism. The formation of a tetrahedral adduct with the boronic acid increases the nucleophilic character of the hydroxyl groups, enabling them to react with electrophiles more readily. rsc.org

The catalytic activity of this compound is intrinsically linked to the electronic properties of the boron atom. Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, allowing them to accept a pair of electrons. mdpi.com The Lewis acidity of an arylboronic acid is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group in this compound, generally increase the Lewis acidity. umanitoba.ca

This Lewis acidity is fundamental to the activation of hydroxyl groups. By coordinating to a hydroxyl oxygen, the boron center withdraws electron density, making the oxygen a better leaving group and the adjacent carbon more electrophilic. scholaris.ca

Conversely, upon formation of a tetrahedral boronate "ate" complex by reaction with a Lewis base (e.g., a hydroxide (B78521) ion or an alcohol), the boron species becomes more nucleophilic in character. rsc.orgnih.gov Although the formal negative charge resides on the boron, the electron density is distributed to the attached oxygen atoms, increasing their nucleophilicity. nih.gov This dual Lewis acidic and potentially nucleophilic character of boron species, depending on the chemical environment, is what makes boronic acids such versatile catalysts. nih.gov

The following table summarizes the relationship between boron species and their reactivity:

| Boron Species | Nature | Role in Catalysis |

| Trigonal Boronic Acid (ArB(OH)₂) | Lewis Acidic | Electrophilic activation of substrates |

| Tetrahedral Boronate Anion ([ArB(OH)₃]⁻) | Nucleophilic | Enhanced nucleophilicity of coordinated groups |

| Boronate Ester (from alcohol) | Lewis Acidic | Polarization of C-O bond |

| Cyclic Boronate Ester (from diol) | Nucleophilic (at oxygen) | Increased nucleophilicity of diol |

Advanced Synthetic Methodologies Utilizing 2 Chloro 4 Cyclopropylphenyl Boronic Acid

Applications as Building Blocks in Complex Molecule Synthesis

This boronic acid derivative is a key intermediate for creating sophisticated molecules, particularly those with pharmaceutical relevance. Its ability to participate in powerful carbon-carbon bond-forming reactions makes it a foundational component for building diverse molecular scaffolds.

The primary application of (2-Chloro-4-cyclopropylphenyl)boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form highly substituted biaryl and arene structures. These motifs are prevalent in medicinal chemistry and materials science. The boronic acid acts as the organoboron component, which couples with an aryl or heteroaryl halide to create a new carbon-carbon bond.

A significant example is the synthesis of complex quinoline (B57606) derivatives that function as α4β7 integrin inhibitors. In this context, this compound is coupled with a substituted quinoline precursor to install the 2-chloro-4-cyclopropylphenyl group onto the heterocyclic core. google.comgoogle.com This transformation is crucial for building the final, pharmacologically active molecule. The reaction proceeds by coupling the boronic acid with an 8-substituted quinoline derivative, demonstrating its utility in creating sterically hindered biaryl linkages, which are often challenging to synthesize. google.comgoogle.com

Beyond simple biaryls, this compound is instrumental in the multi-step synthesis of elaborate nitrogen-containing heterocyclic systems. These systems are cornerstones of many pharmaceutical agents due to their diverse biological activities.

In the synthesis of potent α4β7 integrin inhibitors, the boronic acid is used to construct a key intermediate, (S)-3-(8-(2-chloro-4-cyclopropylphenyl)quinolin-5-yl)-2-(2,6-difluoro-4-((4-(2-fluoropyridin-4-yl)phenyl)sulfonamido)benzamido)propanoic acid. google.comgoogle.com The synthesis involves a Suzuki coupling between the boronic acid and a functionalized quinoline boronic acid precursor (after its initial formation into a reactive species). This step highlights how the reagent is used to build upon an existing complex heterocyclic framework, ultimately leading to a molecule with a highly decorated quinoline core. google.comgoogle.com

Below is a data table summarizing the key reaction for the synthesis of this complex nitrogen-containing heterocycle.

| Coupling Partner 1 | Coupling Partner 2 | Product | Application | Reference |

| This compound | (S)-3-(8-boronoquinolin-5-yl)-2-(2,6-difluoro-4-((4-(2-fluoropyridin-4-yl)phenyl)sulfonamido)benzamido)propanoic acid | (S)-3-(8-(2-chloro-4-cyclopropylphenyl)quinolin-5-yl)-2-(2,6-difluoro-4-((4-(2-fluoropyridin-4-yl)phenyl)sulfonamido)benzamido)propanoic acid | α4β7 Integrin Inhibitor | google.comgoogle.com |

Table 1: Application of this compound in Heterocycle Synthesis

The construction of spirocyclic and polycyclic frameworks represents a significant challenge in organic synthesis, requiring precise control over reactivity and stereochemistry. While boronic acids are generally employed in reactions that can lead to such complex architectures, specific examples detailing the use of this compound for the direct synthesis or incorporation into spirocyclic or polycyclic systems are not prominently available in surveyed scientific and patent literature. The development of such applications remains an area for future research.

Stereoselective Transformations

The use of chiral catalysts and reagents can influence the three-dimensional arrangement of atoms in a molecule, a critical factor in determining biological activity. Stereoselective transformations involving boronic acids are at the forefront of modern synthetic chemistry.

Asymmetric organocatalysis involves the use of small, chiral organic molecules to catalyze reactions that produce one enantiomer of a product in excess. A common application involving boronic acids is the conjugate addition to α,β-unsaturated compounds. However, a review of the current scientific literature does not provide specific examples of this compound being utilized as a substrate in asymmetric organocatalytic addition reactions.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond, commonly found in sterically hindered biaryl compounds. The synthesis of a single atropisomer is a significant synthetic challenge. This is often achieved through asymmetric cross-coupling reactions using a transition metal catalyst (like palladium) complexed with a chiral ligand. Despite the utility of this methodology, there are no specific, documented examples in the accessible literature of this compound being used in a catalytic asymmetric synthesis to control atropisomerism.

Flow Chemistry and Continuous Processing Applications in Arylboronic Acid Reactions

The application of flow chemistry and continuous processing represents a significant advancement in the synthesis and utilization of arylboronic acids, including this compound. This technology offers substantial improvements over traditional batch processing in terms of safety, efficiency, and scalability. researchgate.netdatapdf.com

Continuous flow systems enable the rapid synthesis of boronic acids through reactions that are often challenging to control in batch, such as those involving highly reactive organolithium intermediates. datapdf.comorganic-chemistry.orgacs.org By using miniaturized reactors, flow chemistry provides superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netresearchgate.net This enhanced control can significantly suppress the formation of side products, leading to higher purity and yields. datapdf.com For instance, the synthesis of arylboronic acids via halogen-lithium exchange followed by borylation can be performed in seconds with high throughput (e.g., 60 g/h), mitigating risks associated with unstable intermediates and exothermic events common in large-scale batch reactions. organic-chemistry.org

One of the most prominent applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Continuous flow technology has been extensively applied to this transformation. researchgate.netmdpi.com Packed-bed reactors containing immobilized palladium catalysts are frequently used, which facilitates an efficient, automated, and safe process compared to batch methods. nih.govresearchgate.net These systems allow for the continuous introduction of reactants and removal of the product stream, minimizing downtime and enabling straightforward catalyst recovery and reuse. The use of heterogeneous catalysts in flow reactors also simplifies product purification by preventing catalyst leaching into the product stream. mdpi.com Furthermore, flow systems can handle solids and slurries, which is beneficial when using heterogeneous catalysts or when reactants have limited solubility. mdpi.comrsc.org

The advantages of employing flow chemistry in reactions involving arylboronic acids are summarized in the table below.

| Parameter | Flow Chemistry | Batch Processing |

|---|---|---|

| Safety | Enhanced safety due to small reaction volumes and superior heat dissipation. researchgate.net | Higher risks associated with exothermic reactions and handling of unstable intermediates at scale. datapdf.com |

| Process Control | Precise control over temperature, pressure, and residence time. researchgate.net | Difficult to maintain uniform conditions, leading to gradients and potential side reactions. |

| Efficiency & Yield | Often higher yields and purity due to rapid mixing and suppression of side reactions. datapdf.com | Yields can be compromised by side reactions and decomposition of intermediates. |

| Scalability | Scalable by extending operation time ("scaling out") rather than increasing reactor volume. organic-chemistry.org | Scaling up ("scaling out") can be complex and may require significant process redevelopment. organic-chemistry.org |

| Reaction Time | Can be reduced from hours to seconds or minutes. organic-chemistry.org | Typically longer reaction times are required for completion. |

| Catalyst Handling | Facilitates the use of packed-bed heterogeneous catalysts for easy separation and reuse. nih.gov | Catalyst separation can be tedious and may lead to product contamination. |

Sustainable and Green Chemistry Approaches in Boronic Acid Mediated Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into synthetic methodologies involving boronic acids like this compound. The focus is on minimizing environmental impact by using less hazardous solvents, developing reusable catalysts, and improving energy efficiency. inovatus.esnumberanalytics.com

A primary area of development is the replacement of traditional, hazardous organic solvents with more environmentally benign alternatives for Suzuki-Miyaura coupling reactions. inovatus.es Water, bio-based solvents, and various ethers and esters are now preferred. acs.orgresearchgate.net Aqueous media, in particular, offers significant advantages in terms of cost, safety, and environmental impact. nih.gov Research has demonstrated that Suzuki-Miyaura reactions can be performed efficiently in water, often at room temperature, without the need for organic co-solvents or ligands. nih.govnsf.gov

The table below compares several green solvents that have been successfully employed in Suzuki-Miyaura coupling reactions.

| Solvent | Key Advantages | Reference |

|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive, readily available. Enables easy catalyst recycling in some systems. | nih.gov |

| Ethanol/Water Mixtures | Bio-renewable solvent, low toxicity, environmentally benign. Effective for heterogeneous catalysis. | rsc.orgresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point and lower miscibility with water than THF. | nih.gov |

| Cyrene™ (Dihydrolevoglucosenone) | Bio-based, biodegradable, non-toxic alternative to dipolar aprotic solvents like DMF and NMP. | researchgate.net |

| Isopropyl Acetate (i-PrOAc) | Recommended environmentally friendly solvent with good performance in Pd-NHC catalyzed couplings. | acs.org |

Another cornerstone of green chemistry in this field is the development of robust, reusable heterogeneous catalysts. Traditional homogeneous palladium catalysts are often expensive and difficult to separate from the reaction mixture, leading to product contamination and loss of the precious metal. Heterogeneous catalysts, where palladium is supported on materials like carbon, zeolites, or biowaste-derived carbonaceous nanomaterials, address these issues. nih.govrsc.orgresearchgate.net These solid-supported catalysts can be easily recovered by simple filtration or centrifugation and reused multiple times without a significant loss of activity. nih.govrsc.orgresearchgate.net For example, a palladium-on-carbon (Pd/C) catalyst has been used for ligand-free Suzuki-Miyaura couplings in aqueous media at room temperature and can be reused for at least five cycles. nih.gov Similarly, palladium supported on mesoporous LTA zeolite has been shown to be highly efficient for the coupling of aryl chlorides and can be reused at least ten times. researchgate.net

Furthermore, energy-efficient activation methods, such as microwave irradiation, have been employed to reduce reaction times from hours to minutes, contributing to a more sustainable process. nih.gov The development of palladium-free catalysts and the use of more stable boronic acid derivatives, like trifluoroborates, also contribute to greener synthetic routes by reducing waste and avoiding the use of precious metals. numberanalytics.comnih.gov

Spectroscopic and Computational Characterization of Arylboronic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of (2-Chloro-4-cyclopropylphenyl)boronic acid in solution. A multi-nuclear approach provides a complete picture of the molecule's atomic arrangement and electronic environment.

¹H NMR: The proton NMR spectrum provides definitive information about the hydrogen environments in the molecule. For this compound, the spectrum would be characterized by distinct regions corresponding to the aromatic, cyclopropyl (B3062369), and boronic acid protons. The three aromatic protons would appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns dictated by ortho- and meta-couplings. The cyclopropyl group would exhibit complex multiplets in the upfield region (typically 0.5-1.5 ppm). The hydroxyl protons of the B(OH)₂ group typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying each unique carbon environment. The aromatic region would display six distinct signals. A key feature is the signal for the ipso-carbon directly attached to the boron atom (C-B), which is often broadened due to the quadrupole moment of the boron nucleus. nih.gov The carbon attached to the electronegative chlorine atom (C-Cl) would be shifted downfield relative to unsubstituted benzene. docbrown.infodocbrown.info The cyclopropyl carbons would resonate in the upfield region of the spectrum.

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boronic acids. acs.org The ¹¹B nucleus is a sensitive probe of the hybridization and coordination state of the boron atom. acs.org For this compound, which features a trigonal planar, sp²-hybridized boron center, a single, relatively broad resonance is expected in the chemical shift range of +27 to +33 ppm (relative to BF₃·OEt₂). sdsu.edu This chemical shift is characteristic of arylboronic acids and their corresponding trimeric anhydrides, boroxines. sdsu.edu Upon coordination with a Lewis base or formation of a boronate ester, the boron center becomes sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum. nih.gov

¹⁹F and ³¹P NMR: These techniques are not directly applicable to the characterization of this compound itself. However, they become invaluable for studying its reactivity. For instance, in mechanistic studies of cross-coupling reactions, ³¹P NMR is essential for identifying and characterizing phosphine-ligated palladium intermediates, while ¹⁹F NMR can be used if the boronic acid is coupled with a fluorine-containing substrate or if fluorinated ligands or additives are employed. acs.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | m | Aromatic Protons (3H) |

| ¹H | 5.0 - 6.0 | br s | B(OH)₂ Protons (2H), exchangeable |

| ¹H | 1.5 - 2.5 | m | Cyclopropyl Methine Proton (1H) |

| ¹H | 0.5 - 1.5 | m | Cyclopropyl Methylene Protons (4H) |

| ¹³C | 140 - 150 | s | Aromatic C-Cl |

| ¹³C | 130 - 145 | s | Aromatic C-B (may be broad) |

| ¹³C | 125 - 135 | s | Aromatic C-H |

| ¹³C | 10 - 20 | s | Cyclopropyl CH |

| ¹³C | 5 - 15 | s | Cyclopropyl CH₂ |

| ¹¹B | 27 - 33 | br s | Trigonal planar B(OH)₂ |

Variable-temperature (VT) NMR is a powerful tool for investigating dynamic processes and reaction mechanisms. For arylboronic acids, VT-NMR can be used to study the equilibrium between the monomeric acid, its hydrogen-bonded dimer, and its cyclic trimeric anhydride (boroxine). By monitoring the chemical shifts and line shapes of signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for these intermolecular exchanges.

Furthermore, VT-NMR is instrumental in mechanistic studies of catalytic reactions, such as the Suzuki-Miyaura coupling. For example, the activation energy for the exchange between a free arylboronic acid and an arylpalladium(II)boronate complex, a key pre-transmetalation intermediate, can be measured. acs.org This is achieved by observing the coalescence of distinct NMR signals (e.g., in ¹⁹F or ³¹P NMR) for the bound and unbound species as the temperature is increased, allowing for the calculation of the rate of exchange. acs.org

Mass Spectrometry (MS) Techniques for Identification of Reaction Intermediates

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is crucial for identifying transient and low-concentration species involved in catalytic cycles. In the context of reactions involving this compound, ESI-MS can directly detect key intermediates in processes like the Suzuki-Miyaura reaction. acs.org

Under ESI-MS conditions, it is possible to observe not only the molecular ion of the boronic acid but also crucial catalytic species. These can include tetracoordinate boronate species (formed by the addition of a base to the boronic acid) and pre-transmetalation intermediates, such as arylpalladium(II) boronate complexes. acs.orgmdpi.com The high sensitivity of MS allows for the detection of these elusive species directly from the reaction mixture, providing direct evidence for proposed mechanistic pathways. Tandem mass spectrometry (MS/MS) can further be used to fragment these intermediates, yielding structural information that confirms their connectivity.

X-ray Diffraction Analysis of Solid-State Structures and Intermolecular Interactions (e.g., Dimerization)

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. For arylboronic acids, a predominant and characteristic structural motif is the formation of centrosymmetric hydrogen-bonded dimers. rsc.org Phenylboronic acid itself crystallizes as a dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a planar eight-membered ring. cdnsciencepub.com

Studies on various ortho-substituted arylboronic acids have shown that this dimerization is a highly robust feature. rsc.org It is therefore expected that this compound would also crystallize in such a dimeric form. These dimeric units then further assemble into extended supramolecular structures, often forming layered sheets or ribbons through additional hydrogen bonds. cdnsciencepub.com The precise crystal packing would be influenced by the steric and electronic nature of the chloro and cyclopropyl substituents.

Table 2: Typical Bond Lengths and Angles for an Arylboronic Acid Dimer Motif (based on Phenylboronic Acid)

| Parameter | Typical Value |

| Bond Length O-B | ~1.37 Å cdnsciencepub.com |

| Bond Length B-C | ~1.57 Å cdnsciencepub.com |

| Bond Length C-C (aromatic) | ~1.39 Å cdnsciencepub.com |

| Bond Length O-H···O (H-bond) | ~2.75 Å |

| Angle O-B-O | ~115° |

| Angle O-B-C | ~122° |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

For this compound, the FTIR spectrum would be dominated by a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded B(OH)₂ groups. A strong and sharp band corresponding to the B-O stretching vibration is typically observed around 1350-1380 cm⁻¹. Other key bands include aromatic C-H stretches (above 3000 cm⁻¹), cyclopropyl C-H stretches (~3000 cm⁻¹), aromatic C=C ring stretching vibrations (in the 1600-1450 cm⁻¹ region), and a C-Cl stretching vibration (typically 800-600 cm⁻¹). Infrared spectroscopy is also a valuable tool for identifying the presence of the corresponding boroxine anhydride, which lacks the O-H stretch but shows characteristic B-O-B stretching bands. nih.gov

Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals. The symmetric B-O stretch is also Raman active. This technique is particularly useful for studying samples in aqueous media due to the weak Raman scattering of water.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| O-H Stretch (H-bonded) | 3500 - 3200 | FTIR | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman | Medium |

| Cyclopropyl C-H Stretch | 3020 - 2980 | FTIR, Raman | Medium |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | FTIR, Raman | Medium to Strong |

| B-O Stretch | 1380 - 1350 | FTIR | Strong |

| C-Cl Stretch | 800 - 600 | FTIR | Medium to Strong |

Advanced Spectroscopic Methods for In Situ Reaction Monitoring (e.g., EDXAFS, UV-Vis, EPR)

Monitoring chemical reactions in real-time provides critical mechanistic information that cannot be obtained from analyzing the start and end points alone.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy can be used to monitor the progress of reactions involving arylboronic acids. spectroscopyonline.com The aromatic ring of this compound gives rise to characteristic π-π* electronic transitions in the UV region. As the boronic acid is consumed during a reaction, such as a Suzuki-Miyaura coupling, the concentration of this chromophore decreases, which can be quantitatively monitored by the change in absorbance over time (Beer's Law). nih.gov This allows for the determination of reaction kinetics and the study of the influence of various reaction parameters. spectroscopyonline.comnih.gov

EDXAFS (Energy Dispersive X-ray Absorption Fine Structure): While not used to probe the boronic acid directly, EDXAFS is a powerful in situ technique for studying the metallic catalyst often used in conjunction with boronic acids. In a palladium-catalyzed cross-coupling reaction, EDXAFS can provide information on the oxidation state, coordination number, and local atomic environment of the palladium atoms throughout the catalytic cycle. This allows for the direct observation of changes in the catalyst as it proceeds through oxidative addition, transmetalation, and reductive elimination steps.

EPR (Electron Paramagnetic Resonance) Spectroscopy: EPR spectroscopy is a technique that detects species with unpaired electrons, such as radicals or certain transition metal oxidation states. While the primary catalytic cycle of the Suzuki-Miyaura reaction is generally considered to involve diamagnetic Pd(0) and Pd(II) species, EPR could be used to investigate potential side reactions involving radical intermediates or the formation of paramagnetic Pd(I) or Pd(III) species, which have been implicated in certain catalytic systems.

Quantum Chemical and Molecular Modeling Studies of this compound

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules, offering insights that complement experimental findings. For arylboronic acids, including substituted derivatives like this compound, quantum chemical and molecular modeling studies are instrumental in understanding their electronic structure, stability, and reactivity. While specific computational studies focusing exclusively on this compound are not prevalent in the reviewed scientific literature, the principles and methodologies can be understood through studies on analogous substituted phenylboronic acid systems.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations can elucidate various electronic and structural properties of this compound. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing properties such as molecular orbital energies, electron density distribution, and spectroscopic parameters.

DFT studies on related phenylboronic acid derivatives have successfully characterized their structure and electronic properties. For instance, calculations on molecules like 3-aminophenylboronic acid and 3-cyanophenylboronic acid have been used to determine key geometrical parameters and electronic properties. lodz.pl In a typical study, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a molecule like this compound, DFT could be used to analyze:

Conformational Isomers: The boronic acid group [-B(OH)₂] can rotate relative to the phenyl ring, leading to different conformers. DFT calculations can determine the relative energies of these conformers to identify the most stable arrangement. Studies on other phenylboronic acids have shown that conformers where the hydroxyl groups are in a cis-trans arrangement are often the most stable. nih.gov